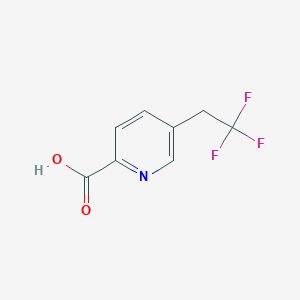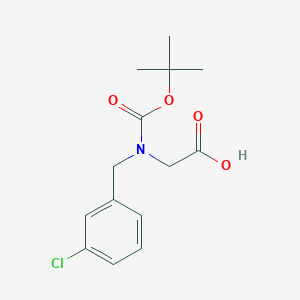
N-Boc-3-chlorobenzyl-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-3-chlorobenzyl-glycine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of 3-chlorobenzyl-glycine. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to the stability and ease of removal of the Boc protecting group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-Boc-3-chlorobenzyl-glycine typically involves the reaction of 3-chlorobenzyl-glycine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an aqueous or anhydrous environment .
Industrial Production Methods
For industrial production, the process involves mixing a water solution of L-glycine and sodium hydrogen carbonate, followed by the addition of di-tert-butyl dicarbonate in batches. This method is cost-effective, simple, and yields high amounts of Boc-glycine .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-3-chlorobenzyl-glycine undergoes various chemical reactions, including:
Oxidation: The Boc group is stable towards most oxidizing agents.
Reduction: The Boc group can be removed under reducing conditions.
Substitution: The Boc group can be substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 and OsO4 can be used.
Reduction: Reagents such as H2/Ni, Zn/HCl, and LiAlH4 are common.
Substitution: Acidic conditions using trifluoroacetic acid or HCl in methanol are typical.
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the reaction conditions .
Applications De Recherche Scientifique
N-Boc-3-chlorobenzyl-glycine is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and other organic syntheses.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Boc-3-chlorobenzyl-glycine involves the protection of the amino group, which prevents unwanted reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Boc-3-hydroxybenzyl-glycine
- N-Boc-3-methylbenzyl-glycine
- N-Boc-3-fluorobenzyl-glycine
Uniqueness
N-Boc-3-chlorobenzyl-glycine is unique due to the presence of the chlorine atom, which can influence the reactivity and properties of the compound. This makes it particularly useful in specific synthetic applications where the chlorine atom can participate in further reactions .
Propriétés
Formule moléculaire |
C14H18ClNO4 |
|---|---|
Poids moléculaire |
299.75 g/mol |
Nom IUPAC |
2-[(3-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-5-4-6-11(15)7-10/h4-7H,8-9H2,1-3H3,(H,17,18) |
Clé InChI |
GKZRBPAFAKDTJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Amino-1-(naphthalen-2-yl)ethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride](/img/structure/B15307363.png)

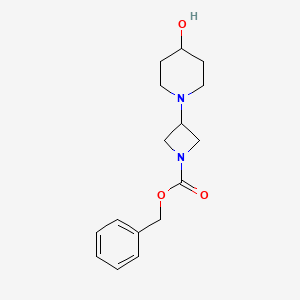
![3-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B15307403.png)
![12H-Benzo[b]thioxanthen-12-one](/img/structure/B15307410.png)
![Rac-(4ar,5s,7ar)-octahydro-1h-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15307412.png)

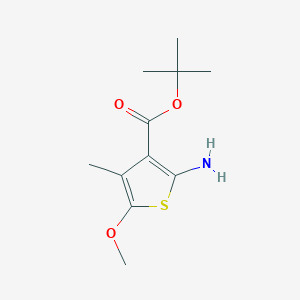
![Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI)](/img/structure/B15307423.png)
![3-Oxaspiro[5.5]undecan-7-amine](/img/structure/B15307424.png)
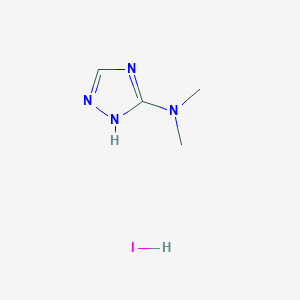

![1-{1-[1-(4-Fluorophenoxy)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride](/img/structure/B15307462.png)
